molecular formula C19H18Cl2N2O2 B4014107 1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4014107
M. Wt: 377.3 g/mol
InChI Key: LQBRXEYCNHTYMV-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C19H18Cl2N2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0745332 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyamides and Polymer Chemistry

Polyamides Synthesis and Characterization : Research by Faghihi and Mozaffari (2008) introduced the synthesis of new polyamides through the direct polycondensation of 2,5-bis[(4-carboxyanilino)carbonyl]pyridine with aromatic diamines. These polyamides, characterized by their high yield, inherent viscosities, and excellent solubility in polar solvents, are significant for their potential applications in advanced material sciences due to their thermal stability and chemical properties Faghihi & Mozaffari, 2008.

Chemical Synthesis and Reactivity

Aromatic Polyamides with Nitrile and Imide Units : Choi and Jung (2004) synthesized new aromatic polyamides containing n-alkylphenylimide units, demonstrating enhanced thermal stability and solubility. The presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains in these polymers suggests their utility in high-performance materials Choi & Jung, 2004.

Advanced Material Applications

Electrochromic Aromatic Polyamides : Chang and Liou (2008) developed novel aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine units, showcasing their electrochromic properties. These polymers, which can be solution-cast into flexible films, exhibit strong UV-vis absorption and photoluminescence, indicating their potential in electrochromic devices and organic electronics Chang & Liou, 2008.

Heterocyclic Compound Synthesis

Enaminonitriles in Heterocyclic Synthesis : Fadda et al. (2012) explored the utility of enaminonitriles in synthesizing various heterocyclic derivatives, demonstrating the versatility of these compounds in generating biologically active molecules. This work underscores the significance of enaminonitriles in medicinal chemistry and the development of novel therapeutic agents Fadda, Etman, El-Seidy, & Elattar, 2012.

Fluorescent and Light-Emitting Materials

Blue Light-Emitting Polyamides : Hamciuc et al. (2015) synthesized new polyamides and poly(amide-imide)s containing a 1,3,4-oxadiazole ring, showcasing their application as blue light-emitting materials. These polymers exhibit high thermal stability, good solubility, and strong fluorescence, highlighting their potential in optoelectronic applications Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2/c1-11-4-3-5-12(2)18(11)22-19(25)13-8-17(24)23(10-13)14-6-7-15(20)16(21)9-14/h3-7,9,13H,8,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBRXEYCNHTYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
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1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
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1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
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1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
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1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
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1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

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